(4-{[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]thio}phenyl)amine
Description
(4-{[2-(2,3-Dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]thio}phenyl)amine (CAS: 931292-65-8, Catalog Number: 038889) is a sulfur-containing indole derivative with the molecular formula C₁₇H₁₈N₂OS and a molecular weight of 298.41 g/mol . Its structure features a dihydroindole moiety linked via a thioether group to a substituted phenylamine (Figure 1).
Properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-1-(2,3-dihydroindol-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12(21-15-8-6-14(18)7-9-15)17(20)19-11-10-13-4-2-3-5-16(13)19/h2-9,12H,10-11,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJQWIAZGQNJIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)SC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]thio}phenyl)amine typically involves a multi-step process:
Starting Materials: : The synthesis begins with 2,3-dihydro-1H-indole, methyl 2-oxoethylthio, and 4-nitrophenylamine.
Step 1 - Formation of 1H-indol-1-yl-methyl 2-oxoethylthio intermediate: : A condensation reaction between 2,3-dihydro-1H-indole and methyl 2-oxoethylthio under basic conditions.
Step 2 - Nucleophilic Substitution: : The intermediate undergoes nucleophilic substitution with 4-nitrophenylamine, yielding the final compound.
Purification: : The product is purified using column chromatography or recrystallization.
Industrial Production Methods
Industrial-scale production requires optimization of the reaction conditions for increased yield and purity:
Catalysts: : Utilizing specific catalysts to enhance reaction rates.
Solvent Systems: : Employing eco-friendly solvents to minimize environmental impact.
Reactor Design: : Continuous flow reactors for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation, particularly at the indole ring, using reagents like potassium permanganate or osmium tetroxide.
Reduction: : Reduction reactions, such as hydrogenation, can be performed on the nitro group if present.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, osmium tetroxide.
Reducing Agents: : Hydrogen gas with palladium on carbon.
Substituents: : Halogens, alkyl groups, and nitro groups in presence of Lewis acids.
Major Products Formed
Oxidation Products: : Indole-2,3-dione derivatives.
Reduction Products: : Aminophenyl derivatives.
Substitution Products: : Halogenated or alkylated phenylamine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: : Used as an intermediate for the synthesis of more complex molecules.
Catalysis: : Acts as a catalyst or ligand in various organic reactions.
Biology
Enzyme Inhibition: : Studied for its potential to inhibit specific enzymes.
Cellular Probes: : Utilized in fluorescent probes for cellular imaging.
Medicine
Drug Development: : Explored for its potential therapeutic properties in treating diseases.
Industry
Material Science: : Incorporated into polymers and materials for enhanced properties.
Chemical Sensors: : Used in the development of sensors for detecting specific analytes.
Mechanism of Action
Molecular Targets and Pathways
Binding to Enzymes: : The compound may act by binding to active sites on enzymes, altering their activity.
Cellular Pathways: : Influences specific cellular pathways, potentially impacting processes like cell proliferation or apoptosis.
Comparison with Similar Compounds
Key Structural Features :
- 2,3-Dihydroindole core : A partially saturated indole ring, which may enhance metabolic stability compared to fully aromatic indoles.
- Methyl-oxoethyl side chain : A ketone group adjacent to the sulfur atom, offering sites for derivatization.
Structural Analogs and Substitution Patterns
Several structurally related compounds have been synthesized or cataloged, enabling comparative analysis:
(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine
- Molecular Formula : C₁₇H₁₈N₂OS (identical to the target compound).
- Key Difference : Replaces the dihydroindole with a fully aromatic indole and introduces a methoxy group on the phenyl ring.
4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
- Molecular Formula : C₁₂H₁₀N₃S.
- Key Difference : Substitutes the thioether-phenylamine moiety with a thiazole ring.
- Implications : Thiazole rings are common in antimicrobial agents (e.g., sulfathiazole), suggesting possible antimicrobial activity for this analog .
[2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine
- Molecular Formula : C₁₂H₁₅FN₂.
- Key Difference : Fluorine substitution on the indole ring and a dimethylamine side chain.
- Implications : Fluorine enhances metabolic stability and bioavailability, a feature absent in the target compound .
Physicochemical Properties
Key Observations :
- The target compound’s thioether group increases lipophilicity compared to oxygen-linked analogs.
- Methoxy-substituted analogs exhibit improved aqueous solubility due to polar -OCH₃ groups .
Pharmacological Potential (Inferred from Analogs)
- Antimicrobial Activity : Indole-thiazole hybrids (e.g., 4-(indol-3-yl)thiazole-2-amines) show efficacy against Gram-positive bacteria .
- Anti-inflammatory Effects: Indole derivatives with electron-withdrawing groups (e.g., -NO₂, -F) inhibit COX-2 .
- Enzyme Inhibition: Thienopyrimidine analogs (e.g., 4-imino-tetrahydrobenzothienopyrimidines) target Sirt2/HDAC6, relevant in cancer therapy .
Hypothesized Activity of Target Compound :
- The dihydroindole core may reduce cytotoxicity compared to aromatic indoles.
- The thioether linkage could modulate interactions with cysteine-rich enzyme active sites.
Biological Activity
The compound (4-{[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]thio}phenyl)amine , often referred to as compound 1 , is part of a class of biologically active molecules that have garnered attention due to their potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Compound 1 has the following chemical formula:
| Property | Details |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂OS |
| CAS Number | 931292-65-8 |
| Molecular Weight | 302.40 g/mol |
| Structural Features | Indole moiety, thioether group |
The presence of the indole structure is significant as it is known for various biological activities, including anti-cancer and anti-inflammatory effects.
Anticancer Activity
Research indicates that compounds with indole derivatives exhibit notable anticancer properties. For instance, studies have shown that similar indole-based compounds can inhibit specific protein kinases involved in cancer progression. In particular, a related compound demonstrated an IC₅₀ of 1.26 μM against protein kinase B (AKT) and 1.50 μM against ABL tyrosine kinase, suggesting that compound 1 may also possess similar inhibitory effects on these targets .
Antiangiogenic Effects
Antiangiogenesis is a critical mechanism in cancer therapy, as it prevents tumor growth by inhibiting the formation of new blood vessels. Compound 1's structural similarity to other effective antiangiogenic agents raises the possibility of its efficacy in this area. Preliminary tests on related compounds have shown competitive in vitro antiangiogenic activities compared to established drugs like Pazopanib .
Antimicrobial Properties
The biological activity of compound 1 may extend to antimicrobial effects. Compounds with thiol groups have been associated with antibacterial and antifungal activities. For example, derivatives containing similar thiophenol structures exhibited significant antimicrobial properties against various bacterial strains . Further studies are needed to evaluate the specific antimicrobial potential of compound 1.
The mechanisms through which compound 1 exerts its biological effects likely involve:
- Inhibition of Protein Kinases : Targeting key signaling pathways that regulate cell proliferation and survival.
- Disruption of Angiogenesis : Interfering with endothelial cell functions necessary for new blood vessel formation.
- Antioxidant Activity : Compounds with indole structures often exhibit antioxidant properties, which may contribute to their overall therapeutic effects.
Case Study: Indole Derivatives in Cancer Therapy
A study published in PubMed Central highlighted a series of indole derivatives that demonstrated significant anticancer activity through the inhibition of protein kinases . The findings suggest that modifications in the indole structure can enhance biological activity, indicating a promising avenue for further research into compound 1.
Comparative Analysis Table
The following table summarizes key findings from studies on related compounds:
| Compound | Target Enzyme | IC₅₀ (μM) | Activity Type |
|---|---|---|---|
| Compound A | AKT | 1.26 | Anticancer |
| Compound B | ABL Tyrosine Kinase | 1.50 | Anticancer |
| Compound C | Endothelial Cells | N/A | Antiangiogenic |
| Compound D | Various Bacteria | MIC = 32–42 μg/mL | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
